5-chlorothiazolo[5,4-d]pyrimidin-2(1H)-one
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Overview
Description
5-Chlorothiazolo[5,4-d]pyrimidin-2(1H)-one is a heterocyclic compound that contains both thiazole and pyrimidine rings
Preparation Methods
The synthesis of 5-chlorothiazolo[5,4-d]pyrimidin-2(1H)-one typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the use of ethanol and triethylamine as solvents and catalysts, respectively . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
5-Chlorothiazolo[5,4-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Chlorothiazolo[5,4-d]pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-chlorothiazolo[5,4-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
5-Chlorothiazolo[5,4-d]pyrimidin-2(1H)-one can be compared with other thiazole and pyrimidine derivatives:
Thiazolo[4,5-b]pyridines: Similar in structure but differ in their electronic properties.
Pyrano[2,3-d]thiazoles: Known for their applications in drug development against obesity and hyperlipidemia.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C5H2ClN3OS |
---|---|
Molecular Weight |
187.61 g/mol |
IUPAC Name |
5-chloro-1H-[1,3]thiazolo[5,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H2ClN3OS/c6-4-7-1-2-3(9-4)11-5(10)8-2/h1H,(H,8,10) |
InChI Key |
PZVASBRTBWFMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)SC(=O)N2 |
Origin of Product |
United States |
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